molecular formula C18H16O3 B13118611 (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde

(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde

Cat. No.: B13118611
M. Wt: 280.3 g/mol
InChI Key: SYCMNQNQUPEKSW-ZZXKWVIFSA-N
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Description

(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is a complex organic compound that features both benzofuran and benzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: Hydroxylation reactions can be used to introduce the hydroxy group at the desired position on the benzofuran ring.

    Formation of the Propenyl Chain: This involves the formation of a carbon-carbon double bond through reactions such as Wittig or Heck coupling.

    Attachment of the Benzaldehyde Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbon-carbon double bond can be reduced to form a single bond.

    Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Benzaldehyde Derivatives: Compounds with similar benzaldehyde functional groups.

Uniqueness

(E)-2-(3-(5-Hydroxy-2,3-dihydrobenzofuran-6-yl)prop-1-en-1-yl)benzaldehyde is unique due to the combination of its benzofuran and benzaldehyde moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(E)-3-(5-hydroxy-2,3-dihydro-1-benzofuran-6-yl)prop-1-enyl]benzaldehyde

InChI

InChI=1S/C18H16O3/c19-12-16-5-2-1-4-13(16)6-3-7-14-11-18-15(8-9-21-18)10-17(14)20/h1-6,10-12,20H,7-9H2/b6-3+

InChI Key

SYCMNQNQUPEKSW-ZZXKWVIFSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C21)O)C/C=C/C3=CC=CC=C3C=O

Canonical SMILES

C1COC2=CC(=C(C=C21)O)CC=CC3=CC=CC=C3C=O

Origin of Product

United States

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